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molecular formula C14H13ClN6O B8804287 5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Chloro-4-morpholinopyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8804287
M. Wt: 316.74 g/mol
InChI Key: GBMZNQWVMHWDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367658B2

Procedure details

5-Chloro-4-morpholinopyridin-2-amine (68 mg, 0.31 mmol), 4-bromo-cyanopyrazine (30 mg, 0.20 mmol), sodium tert-butoxide (45 mg, 0.47 mmol), Pd(OAc)2 (3 mg, 0.01 mmol) and BINAP (0.030 g, 0.05 mmol) were mixed under argon atmosphere before addition of mixture of DMF in toluene (2:1, 0.7 mL). The reaction mixture was heated to 140° C. by microwave irradiation for 20 minutes. The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated. Flash chromatography on silica, eluting with ethyl acetate-hexane (1:1) gave 5-(5-chloro-4-morpholinopyridin-2-ylamino)pyrazine-2-carbonitrile as a yellow solid (20 mg, 20%).
Name
5-Chloro-4-morpholinopyridin-2-amine
Quantity
68 mg
Type
reactant
Reaction Step One
Name
4-bromo-cyanopyrazine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[N:16]1[CH:21]=[CH:20][N:19]=[C:18]([C:22]#[N:23])[CH2:17]1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].CN(C=O)C>[Cl:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][C:5]([NH:8][C:21]2[N:16]=[CH:17][C:18]([C:22]#[N:23])=[N:19][CH:20]=2)=[N:6][CH:7]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
5-Chloro-4-morpholinopyridin-2-amine
Quantity
68 mg
Type
reactant
Smiles
ClC=1C(=CC(=NC1)N)N1CCOCC1
Name
4-bromo-cyanopyrazine
Quantity
30 mg
Type
reactant
Smiles
BrN1CC(=NC=C1)C#N
Name
Quantity
45 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.03 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
0.7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by ion exchange chromatography on SCX-II acidic resin (500 mg)
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
WASH
Type
WASH
Details
Flash chromatography on silica, eluting with ethyl acetate-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)NC=1N=CC(=NC1)C#N)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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